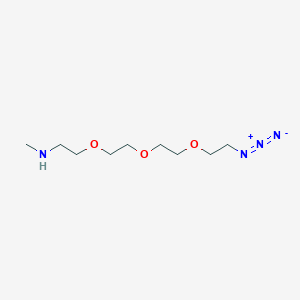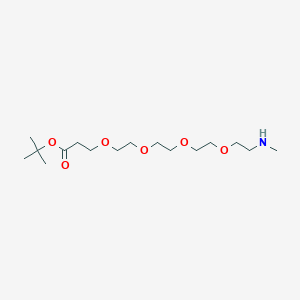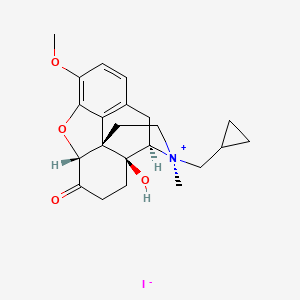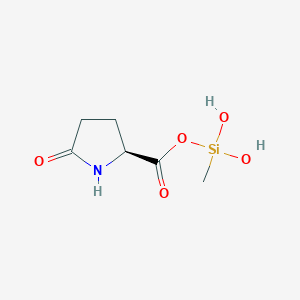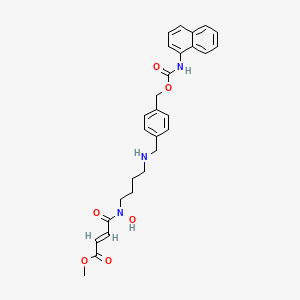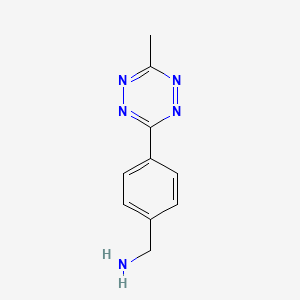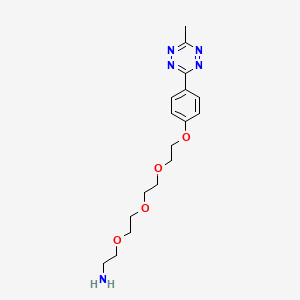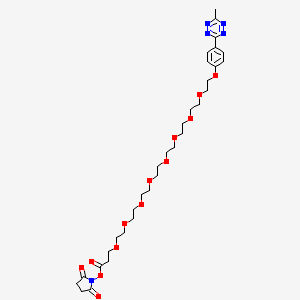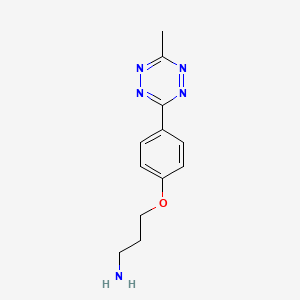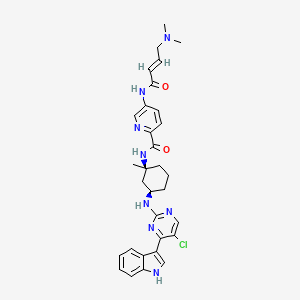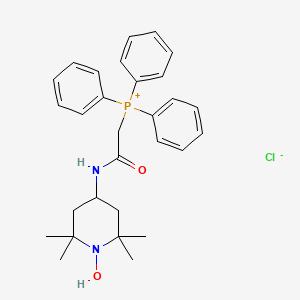
Mito-TEMPO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mito-TEMPO is a novel mitochondria-targeted antioxidant.
Applications De Recherche Scientifique
Atherosclerosis Prevention
Mito-TEMPO, a mitochondrial reactive oxygen species (ROS) scavenger, has been found to alleviate oxidized low-density lipoprotein (ox-LDL)-triggered foam cell formation . It re-activates Nrf2 and alleviates macrophage foam cell formation induced by ox-LDL . Mito-TEMPO also suppresses ox-LDL-triggered NLRP3 inflammasome activation and subsequent pyroptosis . It decreases lipoprotein uptake by inhibiting CD36 expression and suppresses foam cell formation by regulating the NLRP3 inflammasome .
Improvement of Oocyte Quality
Mito-TEMPO has been shown to improve the meiosis resumption and mitochondrial function of vitrified sheep oocytes . It rescues the apoptosis and mitochondrial dysfunction of vitrified oocytes and regulates their intracellular Ca2+ homeostasis and ATP content . Mito-TEMPO also provides strong antioxidant properties .
Neuropathic Pain Treatment
The therapeutic effects of Mito-TEMPO have been demonstrated in many pathological conditions, including neuropathic pain . It has been studied for its therapeutic effects and mechanisms on neuropathic pain in rats .
Treatment of Diseases Caused by Mitochondrial Dysfunction
Mito-TEMPO has been used to treat diseases caused by mitochondrial dysfunction .
Improvement of Blastocyst Developmental Ability
Mito-TEMPO treatment has shown positive effects in improving the blastocyst developmental ability through reducing mitochondrial superoxide in porcine embryos .
Recovery of Respiratory Chain Activity
Mito-TEMPO can efficaciously improve the oxidative stress injury of vitrified oocytes by recovering mitochondrial function via the mitochondrial respiratory chain .
Mécanisme D'action
Target of Action
Mito-TEMPO is a mitochondrially targeted antioxidant . Its primary targets are the reactive oxygen species (ROS) present in the mitochondria . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .
Mode of Action
Mito-TEMPO acts as a specific scavenger of mitochondrial superoxide . It is a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows Mito-TEMPO to pass through lipid bilayers with ease and accumulate several hundred-fold in mitochondria . By scavenging the ROS, Mito-TEMPO reduces oxidative stress within the mitochondria .
Biochemical Pathways
Mito-TEMPO affects the Nrf2/NLRP3 signaling pathway . It activates Nrf2, inhibits the NLRP3 inflammasome, and reduces CD36 expression . This regulation of the Nrf2/NLRP3 signaling pathway helps prevent foam cell formation, highlighting Mito-TEMPO’s potential protective role against atherosclerosis .
Pharmacokinetics
The lipophilic cation triphenylphosphonium in Mito-TEMPO allows it to pass through lipid bilayers and accumulate in mitochondria . This property enhances its bioavailability within the mitochondria, making it an effective antioxidant in this organelle . .
Result of Action
Mito-TEMPO has been shown to reduce mitochondrial oxidative stress, decrease pericyte loss and apoptosis, and attenuate blood-brain barrier leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, Mito-TEMPO has been found to alleviate oxidized low-density lipoprotein-triggered foam cell formation .
Action Environment
The action of Mito-TEMPO can be influenced by environmental factors such as the presence of oxidative stress and mitochondrial dysfunction due to conditions like hypoglycemia . In both in vivo and in vitro models of hypoglycemia, interventions using Mito-TEMPO have been shown to reduce oxidative stress and improve outcomes .
Propriétés
IUPAC Name |
[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEOOHMMSUBNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134828258 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

